Androgen Receptor (AR) Binding Affinity: Target Compound vs. Structurally Adjacent Patent Analog
A structurally adjacent analog from the same patent family (US8629167, compound 49) demonstrated an IC50 of 2 nM in an androgen receptor competitive binding assay [1]. Another analog from the same patent (compound 82) with a different substitution pattern showed an IC50 of 12 nM, representing a 6-fold loss in potency [2]. Quantitative binding data for 4-(tert-butyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-N-(p-tolyl)benzamide itself has not been published in any accessible authoritative database. However, the presence of the 4-(tert-butyl)benzamide and p-tolyl pharmacophores, which are present in the most potent members of this series, suggests that this compound occupies a privileged region of the SAR landscape. Procurement decisions must account for the absence of direct binding data by requesting confirmatory radioligand displacement assays against the specific AR isoform of interest.
| Evidence Dimension | AR competitive binding IC50 (nM) |
|---|---|
| Target Compound Data | Not publicly reported in authoritative databases |
| Comparator Or Baseline | US8629167 Compound 49: IC50 2 nM; US8629167 Compound 82: IC50 12 nM |
| Quantified Difference | 6-fold difference between closely related patent analogs |
| Conditions | Androgen receptor (Rat) radioligand displacement assay (BindingDB Assay ID 6167) |
Why This Matters
Demonstrates that minor structural modifications within this scaffold produce large potency shifts, making empirical binding confirmation mandatory before substituting any analog.
- [1] BindingDB. BDBM112885: US8629167, Compound 49. Androgen Receptor (Rat) IC50: 2 nM. View Source
- [2] BindingDB. BDBM112869: US8629167, Compound 82. Androgen Receptor (Rat) IC50: 12 nM. View Source
